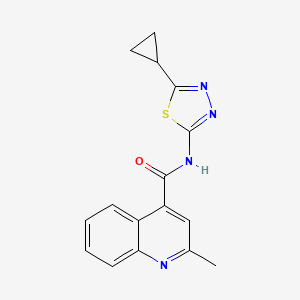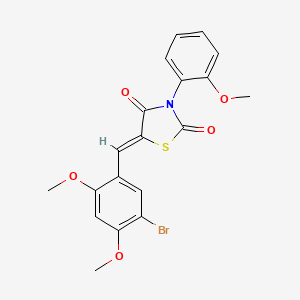![molecular formula C17H10ClF3O3 B4541546 7-[(3-chlorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B4541546.png)
7-[(3-chlorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of chromen-2-one derivatives involves various strategies, including one-pot synthesis and the employment of specific reagents to introduce functional groups like trifluoromethyl and chlorobenzyl. For instance, the use of AgSCF3 and trichloroisocyanuric acid has been employed to generate active electrophilic trifluoromethylthio species in situ, facilitating the synthesis of trifluoromethylated chromen-2-one derivatives under mild conditions (Xiang & Yang, 2014). Furthermore, the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with chlorobenzoyl chloride in dichloromethane has been described for synthesizing related compounds (Becerra, Portilla, & Castillo, 2021).
Molecular Structure Analysis
The molecular structure of chromen-2-one derivatives, including "7-[(3-chlorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one," is characterized by the presence of a chromen-2-one core with various substituents that influence its chemical properties and biological activity. The structure of similar compounds has been elucidated through techniques such as NMR spectroscopy and X-ray crystallography, providing insights into their three-dimensional conformation and the spatial arrangement of functional groups (Barili et al., 2001).
Chemical Reactions and Properties
Chromen-2-one derivatives undergo a variety of chemical reactions, including nucleophilic addition, cycloaddition, and oxidative transformations, leading to the formation of a wide range of products with diverse structural features and potential biological activities. The reactivity of these compounds is significantly influenced by the nature and position of substituents on the chromen-2-one core (Sosnovskikh et al., 2003).
Physical Properties Analysis
The physical properties of "this compound" and similar compounds, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. The introduction of trifluoromethyl and chlorobenzyl groups can affect these properties by altering the compound's polarity and intermolecular interactions, which in turn influences its solubility in various solvents and its behavior in crystalline form (Reis et al., 2013).
Chemical Properties Analysis
The chemical properties of chromen-2-one derivatives, including their acidity, basicity, reactivity towards various reagents, and stability under different conditions, are crucial for their application in synthesis and potential therapeutic use. The functional groups present in these compounds, such as the trifluoromethyl and chlorobenzyl groups, play a significant role in determining their reactivity and interactions with biological targets (Korotaev et al., 2006).
Aplicaciones Científicas De Investigación
Synthetic Strategies and Chemical Transformations
- 7-[(3-chlorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one and related compounds have been a focus in synthetic chemistry. A study by Xiang and Yang (2014) describes a facile and efficient synthetic strategy for related 3-((trifluoromethyl)thio)-4H-chromen-4-one, demonstrating the interest in synthesizing such compounds under mild conditions (Xiang & Yang, 2014).
- Another study by Becerra et al. (2021) focused on the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, a compound structurally similar to this compound, highlighting the methods of synthesizing and characterizing such compounds (Becerra, Portilla, & Castillo, 2021).
Biological Activities and Potential Applications
- The antibacterial activity of coumarin derivatives, which include structures similar to the compound , has been studied by Behrami and Vaso (2017). They found that these compounds exhibit bacteriostatic and bactericidal activities, suggesting potential applications in antimicrobial therapies (Behrami & Vaso, 2017).
- Pisani et al. (2009) discovered a novel class of potent coumarin monoamine oxidase B inhibitors, including a compound structurally similar to this compound, highlighting its potential use in neurodegenerative disease treatment (Pisani et al., 2009).
Propiedades
IUPAC Name |
7-[(3-chlorophenyl)methoxy]-4-(trifluoromethyl)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF3O3/c18-11-3-1-2-10(6-11)9-23-12-4-5-13-14(17(19,20)21)8-16(22)24-15(13)7-12/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHZZPYWXOPYIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(4-morpholinyl)propyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4541464.png)
![N-[1-(4-ethylphenyl)ethyl]-N'-(4-fluorobenzyl)thiourea](/img/structure/B4541472.png)

![1-benzyl-4-[(4-chloro-3-methylphenoxy)acetyl]piperazine](/img/structure/B4541489.png)
![1-benzyl-3-[(2-hydroxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4541494.png)
![N,N-dimethyl-4-({[2-(4-morpholinyl)ethyl]amino}methyl)aniline dihydrochloride](/img/structure/B4541497.png)
![N-(4-methoxy-2-nitrophenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4541515.png)
![2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-{5-[(2-oxo-2-phenylethyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4541526.png)
![2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-N-{2-[(trifluoromethyl)thio]phenyl}acetamide](/img/structure/B4541530.png)
![2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]-N-(2-nitrophenyl)acrylamide](/img/structure/B4541541.png)

![2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B4541564.png)
![N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4541568.png)
![methyl (2-{[3-(2-methoxyphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B4541571.png)